molecular formula C48H80O32S8 B12310922 6-Deoxy-6-mercapto-gamma-cyclodextrin,octakis

6-Deoxy-6-mercapto-gamma-cyclodextrin,octakis

Cat. No.: B12310922
M. Wt: 1425.7 g/mol
InChI Key: HXPYYCNJOWSHQQ-UHFFFAOYSA-N
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Description

6-Deoxy-6-mercapto-gamma-cyclodextrin,octakis is a derivative of gamma-cyclodextrin, characterized by the substitution of hydroxyl groups at the C6 position with mercapto groups. This modification imparts unique properties to the compound, making it valuable in various scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

6-Deoxy-6-mercapto-gamma-cyclodextrin,octakis is synthesized from gamma-cyclodextrin through a series of chemical reactions. The primary synthetic route involves the substitution of hydroxyl groups at the C6 position with mercapto groups. This is typically achieved using a click modification reaction, where glucose is used as the starting material .

Industrial Production Methods

The industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of specific reagents and catalysts to facilitate the substitution reaction, followed by purification steps to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

6-Deoxy-6-mercapto-gamma-cyclodextrin,octakis undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include disulfide-linked cyclodextrin derivatives, reduced thiol forms, and various substituted cyclodextrin compounds.

Scientific Research Applications

6-Deoxy-6-mercapto-gamma-cyclodextrin,octakis has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Deoxy-6-mercapto-gamma-cyclodextrin,octakis involves its ability to form inclusion complexes with various molecules. The mercapto groups provide sites for chemical modification, allowing the compound to interact with specific molecular targets. This interaction can enhance the stability and bioavailability of encapsulated molecules, making it a valuable tool in drug delivery and molecular recognition .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Deoxy-6-mercapto-gamma-cyclodextrin,octakis is unique due to its gamma-cyclodextrin backbone and the presence of eight mercapto groups. This configuration provides a larger cavity for molecular encapsulation and more sites for chemical modification compared to its beta and heptakis counterparts .

Properties

Molecular Formula

C48H80O32S8

Molecular Weight

1425.7 g/mol

IUPAC Name

5,10,15,20,25,30,35,40-octakis(sulfanylmethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34,37,39-hexadecaoxanonacyclo[36.2.2.23,6.28,11.213,16.218,21.223,26.228,31.233,36]hexapentacontane-41,42,43,44,45,46,47,48,49,50,51,52,53,54,55,56-hexadecol

InChI

InChI=1S/C48H80O32S8/c49-17-25(57)41-65-9(1-81)33(17)73-42-26(58)18(50)35(11(3-83)66-42)75-44-28(60)20(52)37(13(5-85)68-44)77-46-30(62)22(54)39(15(7-87)70-46)79-48-32(64)24(56)40(16(8-88)72-48)80-47-31(63)23(55)38(14(6-86)71-47)78-45-29(61)21(53)36(12(4-84)69-45)76-43-27(59)19(51)34(74-41)10(2-82)67-43/h9-64,81-88H,1-8H2

InChI Key

HXPYYCNJOWSHQQ-UHFFFAOYSA-N

Canonical SMILES

C(C1C2C(C(C(O1)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7C(OC(C(C7O)O)OC8C(OC(C(C8O)O)OC9C(OC(O2)C(C9O)O)CS)CS)CS)CS)CS)CS)CS)O)O)S

Origin of Product

United States

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